

Solubilization of formazan product in Iodonitrotetrazolium assays

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Compound of Interest

Compound Name: Iodonitrotetrazolium

Cat. No.: B1214958

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Technical Support Center: Iodonitrotetrazolium (INT) Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubilization of the formazan product in **iodonitrotetrazolium** (INT) based assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the INT assay?

The INT assay is a colorimetric method used to assess metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the water-soluble, yellow tetrazolium salt (**iodonitrotetrazolium** chloride) to a red, water-insoluble formazan product.^{[1][2]} The amount of formazan produced is proportional to the number of metabolically active cells.^[3]

Q2: What are the most common solvents used to solubilize INT formazan?

Commonly used solvents for solubilizing formazan crystals include Dimethyl Sulfoxide (DMSO), isopropanol, and solutions containing Sodium Dodecyl Sulfate (SDS).^{[4][5][6]} The choice of solvent can depend on the specific cell type and experimental conditions.^{[5][6]}

Q3: Is it necessary to remove the culture medium before adding the solubilization solution?

The necessity of removing the culture medium depends on the chosen solubilization protocol.

- Protocols with medium removal: Some protocols recommend removing the medium after formazan formation to minimize background absorbance and interference from phenol red in the medium.^[4] This often involves a centrifugation step to pellet the cells and formazan crystals before carefully aspirating the supernatant.^[4]
- Protocols without medium removal: Other methods utilize a solubilizing solution that can be added directly to the culture medium, simplifying the workflow.^[4] A solution of 10% SDS in 0.01 M HCl is one such example that can be added directly.^[4]

Q4: How can I avoid bubble formation during formazan solubilization?

Bubbles can interfere with absorbance readings. To minimize their formation:

- Avoid vigorous pipetting when mixing the solubilization solution.^[4]
- Instead of pipetting, use an orbital shaker to facilitate the dissolution of formazan crystals.^[4]
- If bubbles do form, a brief centrifugation of the plate can help to eliminate them before reading the absorbance.^[4]

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Incomplete dissolution of formazan crystals	<ul style="list-style-type: none">- Inappropriate solvent for the cell type.- Insufficient incubation time with the solvent.- High cell density leading to excessive formazan production.	<ul style="list-style-type: none">- Test different solvents such as DMSO, isopropanol, or an SDS-based solution to find the most effective one for your cells.[5][6]- Increase the incubation time with the solubilization solution. An orbital shaker can aid in dissolution.[4]- Optimize the initial cell seeding density to ensure formazan levels are within the linear range of the assay.[4]
High background signal	<ul style="list-style-type: none">- Contamination of the culture with microorganisms.- Phenol red in the culture medium.- Components in the medium reducing INT non-enzymatically.[7]	<ul style="list-style-type: none">- Ensure aseptic techniques are followed to prevent contamination.- Use a culture medium without phenol red for the assay.- Include a blank control (medium with INT but no cells) to subtract the background absorbance.[7]
Poor reproducibility between replicate wells	<ul style="list-style-type: none">- Uneven cell seeding.- Incomplete mixing of the solubilization solution.- Presence of bubbles in the wells.	<ul style="list-style-type: none">- Ensure a homogenous cell suspension is achieved before seeding the plate.- Gently mix the plate on an orbital shaker after adding the solubilizing agent to ensure complete dissolution.[4]- Centrifuge the plate briefly to remove any bubbles before reading the absorbance.[4]

Experimental Protocols

Standard Protocol for INT Formazan Solubilization

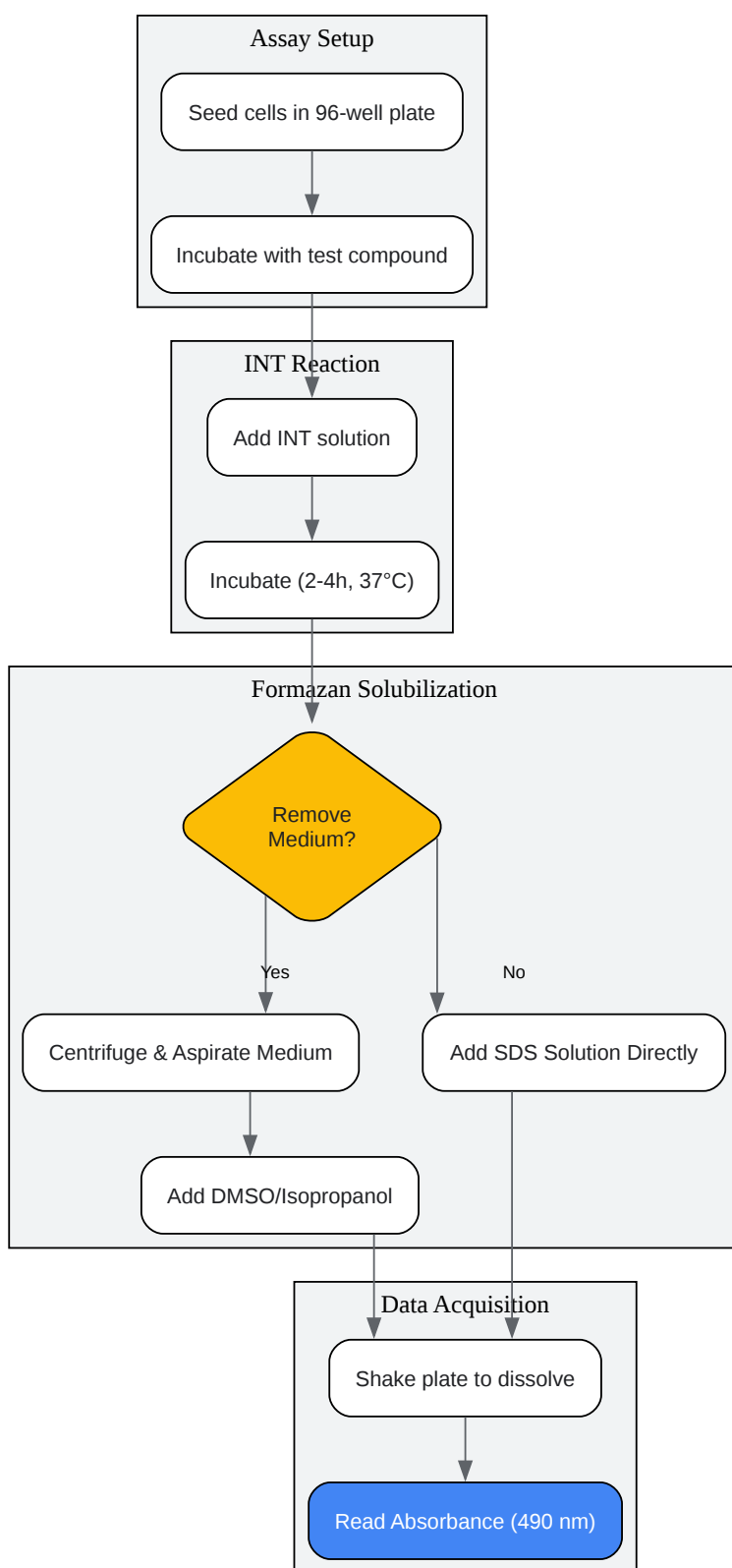
- Cell Seeding: Seed cells in a 96-well plate at the desired density and culture for the appropriate duration.
- INT Incubation: Add the INT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
- Formazan Solubilization (Choose one of the following methods):
 - Method A: DMSO or Isopropanol
 1. Centrifuge the plate at 1000 rpm for 10 minutes.[\[4\]](#)
 2. Carefully remove the supernatant.
 3. Add 100-200 µL of DMSO or isopropanol to each well.[\[4\]](#)[\[6\]](#)
 4. Incubate for 10-30 minutes at room temperature on an orbital shaker until the formazan crystals are fully dissolved.[\[4\]](#)
 - Method B: SDS Solution
 1. Add 100 µL of a 10% SDS in 0.01 M HCl solution directly to each well (without removing the medium).[\[4\]](#)
 2. Incubate overnight in a humidified incubator.[\[4\]](#)
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 490 nm for INT formazan) using a plate reader.[\[3\]](#)

Data Presentation

Comparison of Common Solubilization Solvents for Tetrazolium Assays

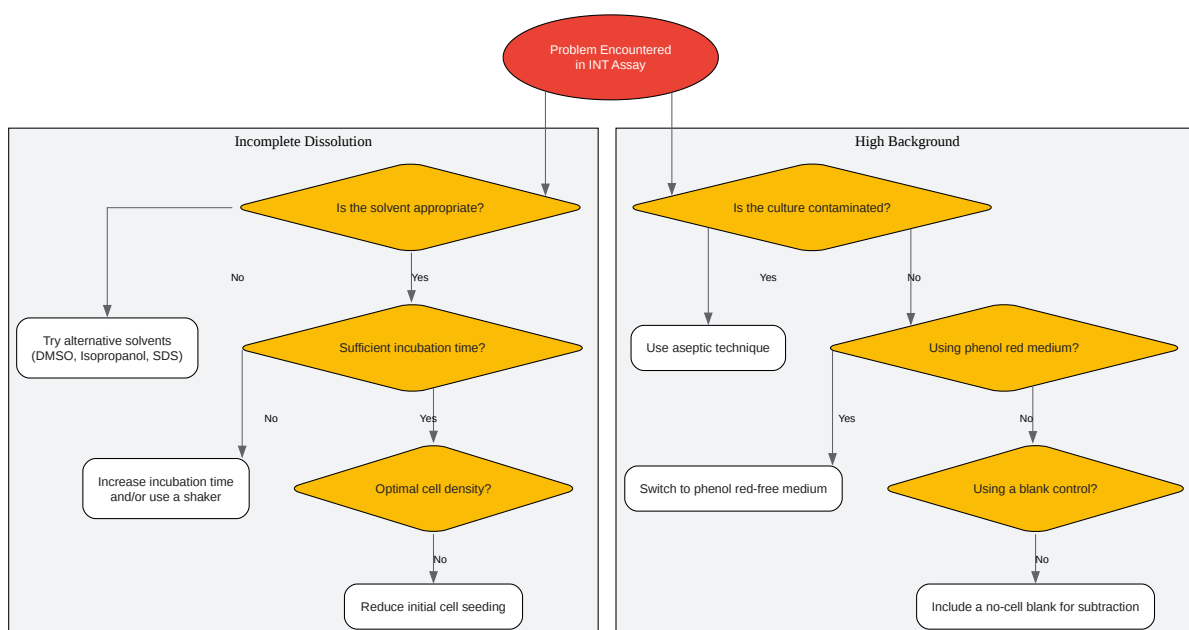
Solvent	Typical Concentration	Key Characteristics	Citations
Dimethyl Sulfoxide (DMSO)	99.5% - 100%	- Effective for many cell lines.- Can be used after removing the culture medium.	[4] [5] [6]
Isopropanol	99.5%	- An alternative to DMSO.- Often used after medium removal.	[4] [6] [8]
Sodium Dodecyl Sulfate (SDS)	10% - 20% in an acidic or buffered solution	- Can often be added directly to the culture medium.- May require longer incubation times (e.g., overnight).	[4] [8] [9]
Ethanol/Acetic Acid	50% Ethanol, 1% Acetic Acid	- Another organic solvent option.	[5] [6]

Visualizations



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Caption: Workflow for an **Iodonitrotetrazolium** (INT) cell viability assay.



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Caption: Troubleshooting logic for common issues in INT assays.

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